Isopentyl formate Isopentyl formate , also known as isopentyl formate, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Thus, is considered to be a fatty ester lipid molecule. exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). has been primarily detected in feces. Within the cell, is primarily located in the cytoplasm. can be biosynthesized from isoamylol. has a blackcurrant, dry, and earthy taste.
Isoamyl formate is the formate ester of isoamylol. It derives from an isoamylol.
Brand Name: Vulcanchem
CAS No.: 110-45-2
VCID: VC21011373
InChI: InChI=1S/C6H12O2/c1-6(2)3-4-8-5-7/h5-6H,3-4H2,1-2H3
SMILES: CC(C)CCOC=O
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol

Isopentyl formate

CAS No.: 110-45-2

Cat. No.: VC21011373

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

Isopentyl formate - 110-45-2

Specification

Description , also known as isopentyl formate, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Thus, is considered to be a fatty ester lipid molecule. exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). has been primarily detected in feces. Within the cell, is primarily located in the cytoplasm. can be biosynthesized from isoamylol. has a blackcurrant, dry, and earthy taste.
Isoamyl formate is the formate ester of isoamylol. It derives from an isoamylol.
CAS No. 110-45-2
Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
IUPAC Name 3-methylbutyl formate
Standard InChI InChI=1S/C6H12O2/c1-6(2)3-4-8-5-7/h5-6H,3-4H2,1-2H3
Standard InChI Key XKYICAQFSCFURC-UHFFFAOYSA-N
SMILES CC(C)CCOC=O
Canonical SMILES CC(C)CCOC=O
Melting Point Mp -93.5 °
-93.5°C

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